
1-Methylthiolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylthiolan-1-ium bromide is a chemical compound with the molecular formula C5H11SBr. It is a type of quaternary ammonium salt, which is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of a sulfur atom in its structure, which imparts unique properties to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylthiolan-1-ium bromide can be synthesized through several methods. One common method involves the reaction of 1-methylthiolan with hydrobromic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylthiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methylthiolan-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The sulfur atom in its structure also plays a role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyridinium bromide
- 1-Methylimidazolium bromide
- 1-Methylquinolinium bromide
Comparison
1-Methylthiolan-1-ium bromide is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to other quaternary ammonium salts. This sulfur atom can participate in various chemical reactions, making the compound versatile in different applications.
Propiedades
Número CAS |
90801-35-7 |
|---|---|
Fórmula molecular |
C5H11BrS |
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
1-methylthiolan-1-ium;bromide |
InChI |
InChI=1S/C5H11S.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HOBJNWZORRVEQB-UHFFFAOYSA-M |
SMILES canónico |
C[S+]1CCCC1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
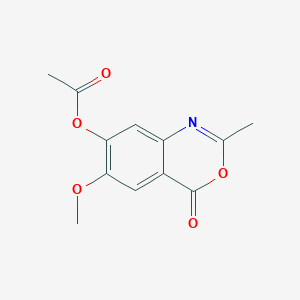
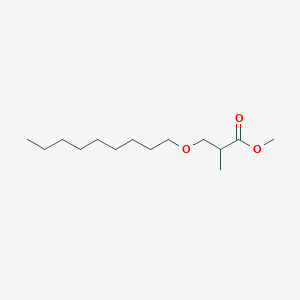
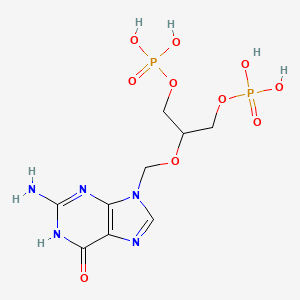
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
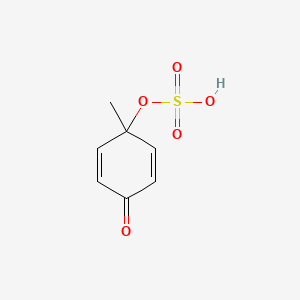
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

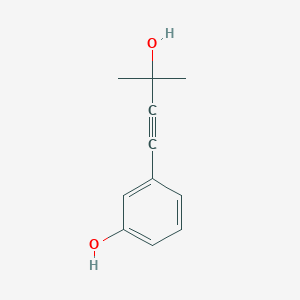
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
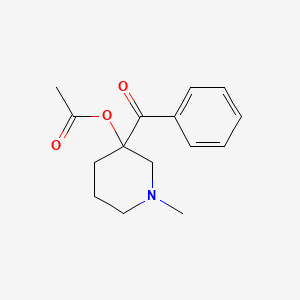
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
